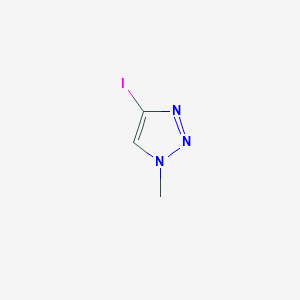

4-Iodo-1-methyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

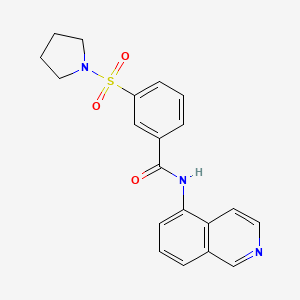

The synthesis of 4-Iodo-1-methyl-1H-1,2,3-triazole involves several steps. The copper-catalyzed 1,3-dipolar cycloaddition reactions were carried out without nitrogen protection and in a MeCN-H2O mixture . The synthesis of 1-monosubstituted aryl 1,2,3-triazoles was achieved in good yields using calcium carbide as a source of acetylene .Molecular Structure Analysis

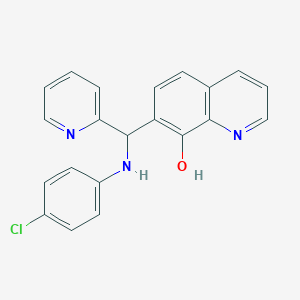

The molecular structure of 4-Iodo-1-methyl-1H-1,2,3-triazole is represented by the InChI code1S/C3H4IN3/c1-7-2-3 (4)5-6-7/h2H,1H3 . The molecular weight of this compound is 208.99 . Chemical Reactions Analysis

Triazoles, including 4-Iodo-1-methyl-1H-1,2,3-triazole, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Physical And Chemical Properties Analysis

4-Iodo-1-methyl-1H-1,2,3-triazole is a powder with a melting point of 122-124°C . It has a molecular weight of 208.99 and a density of 1.192 g/mL at 25°C .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, the family to which 4-Iodo-1-methyl-1H-1,2,3-triazole belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used extensively in organic synthesis . They are part of a privileged structure motif and have received a great deal of attention in academics and industry .

Polymer Chemistry

1,2,3-Triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability and aromatic character . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They can act as ligands to form coordination complexes with transition metal ions .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to bind with a variety of enzymes and receptors . This makes them show versatile biological activities .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . Due to their electron-deficient nature, they exhibit excellent electron-transport and hole-blocking properties .

Materials Science

Lastly, 1,2,3-triazoles are used in materials science . They are promising organic materials due to their excellent electron-transport and hole-blocking properties .

Mechanism of Action

Target of Action

Triazole derivatives have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

1,2,3-triazoles are known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that 4-Iodo-1-methyl-1H-1,2,3-triazole might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that triazole derivatives have been reported to exhibit a variety of biological activities, implying that they may influence multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Given the unique properties and potential applications of 4-Iodo-1-methyl-1H-1,2,3-triazole, it is likely to continue to be a subject of scientific research. Its ability to bind with a variety of enzymes and receptors makes it a promising candidate for further exploration in the field of medicinal chemistry .

properties

IUPAC Name |

4-iodo-1-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c1-7-2-3(4)5-6-7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPPAALOLZNNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-methyl-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B2826520.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)

![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)